molecular formula C25H22N2O4 B2604071 (E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326008-01-9

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2604071
CAS RN: 326008-01-9
M. Wt: 414.461
InChI Key: RRQQTYOEGGODHT-MDZDMXLPSA-N
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Description

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H22N2O4 and its molecular weight is 414.461. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods and Reactions

Research has demonstrated innovative synthesis methods and reactions involving compounds structurally related to (E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, highlighting their potential in creating new chemical entities with diverse applications. For instance, studies have shown the formation of tetrahydroquinolinone and nicotinonitrile derivatives through novel rearrangement reactions, offering new pathways for the development of pharmacologically relevant compounds (Moustafa et al., 2011). Furthermore, the synthesis of isoquinoline-1,3-diones via radical cascade reactions has been explored, providing a simpler, greener, and more efficient method for producing these compounds, which could have implications in drug design and development (Niu & Xia, 2022).

Polymer Science and Photopolymerization

In polymer science, the application of related naphthalimide derivatives has been studied for their photopolymerization behavior. Specifically, acrylated naphthalimide one-component visible light initiators have shown good photopolymerization initiating performance and high migration stability, underscoring their potential use in the development of new polymeric materials with advanced properties (Yang et al., 2018).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer capabilities of naphthalimides with piperazine substituents have been explored, revealing their utility in the design of novel fluorescent probes and materials. These studies suggest that compounds with similar structures could be valuable in creating advanced materials for sensing, imaging, and electronic applications (Gan et al., 2003).

Electrochromic Applications

Research into ultrahigh electron-deficient pyrrolo-acenaphtho-pyridazine-dione based donor–acceptor conjugated polymers has demonstrated their potential for electrochromic applications. These polymers exhibit reversible color changes and outstanding redox stability, indicating the promise of related compounds in the development of new electrochromic devices (Cho et al., 2015).

properties

IUPAC Name

2-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c28-22(10-9-19-6-3-15-31-19)26-13-11-17(12-14-26)16-27-24(29)20-7-1-4-18-5-2-8-21(23(18)20)25(27)30/h1-10,15,17H,11-14,16H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQQTYOEGGODHT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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